Propylene sulfite

説明

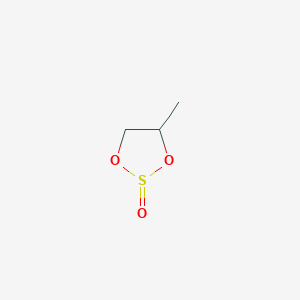

Structure

2D Structure

3D Structure

特性

IUPAC Name |

4-methyl-1,3,2-dioxathiolane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O3S/c1-3-2-5-7(4)6-3/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHAYVFVKRXMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COS(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80932956 | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1469-73-4 | |

| Record name | Propylene sulfite | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1469-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid, cyclic ester with 1,2-propanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001469734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525703 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propylene sulfite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44145 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methyl-1,3,2lambda~4~-dioxathiolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80932956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Propyleneglycol sulfite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Cyclic Sulfites in Contemporary Chemical Science

Cyclic sulfites, a class of organosulfur compounds, are recognized for their versatility and unique reactivity in modern organic synthesis. fishersci.fi These compounds are esters of sulfurous acid and are typically formed from the reaction of a diol with a sulfiting agent like thionyl chloride. thegoodscentscompany.comsigmaaldrich.comnih.gov Their importance stems from several key characteristics.

Often considered synthetic equivalents of epoxides, cyclic sulfites and the related cyclic sulfates frequently exhibit superior reactivity towards a wide range of nucleophiles. fishersci.fifishersci.co.uk This enhanced reactivity makes them valuable synthons for creating a variety of modified sugars and related compounds in carbohydrate chemistry. fishersci.fi The reactions can be highly selective, allowing for precise control over the stereochemistry of the products. fishersci.co.uk

Furthermore, cyclic sulfites can act as activators for two sequential reactions. After an initial nucleophilic displacement, a second displacement can occur at an adjacent carbon atom under more forceful conditions. fishersci.fi This dual reactivity expands their utility in complex molecular construction. Their applications extend to materials science, where they can be used in the development of new polymers and resins. thegoodscentscompany.com The study of cyclic sulfites also provides fundamental insights into chemical reactivity and reaction mechanisms. thegoodscentscompany.com

Synthetic Methodologies and Advanced Preparative Chemistry

Regioselective Synthesis of Propylene (B89431) Sulfite (B76179) Diastereomers

The synthesis of propylene sulfite often results in a mixture of diastereomers. The control of this stereochemistry is crucial for its subsequent applications. A "regioselective process" is one that favors the production of a particular regioisomer over others. google.com

Diol-Thionyl Chloride Condensation Routes

A primary and conventional method for synthesizing cyclic sulfites like this compound is the condensation reaction of a diol with thionyl chloride. researchgate.netmdpi.comgoogle.com In this procedure, 1,2-propanediol is dissolved in a solvent such as dichloromethane (B109758), and thionyl chloride is added. mdpi.com The reaction proceeds until the evolution of gas ceases, indicating the completion of the reaction. mdpi.com This method can produce this compound in high yields, with one study reporting a 95% yield as a 63:37 mixture of diastereomers. nih.gov The resulting product can then be purified by distillation. nih.gov

Ruthenium-Catalyzed Oxidation of Thionyl Sulfites

Ruthenium-catalyzed oxidation represents a key method for the synthesis of cyclic sulfates from their corresponding cyclic sulfites. nih.govresearchgate.net This approach is often part of a one-pot procedure starting from the diol. researchgate.net The use of catalytic amounts of a ruthenium salt, such as ruthenium trichloride (B1173362) hydrate, makes this process more economical than stoichiometric methods. nih.govyork.ac.uk The reaction is typically carried out in a biphasic system, for instance, dichloromethane and water, with a stoichiometric oxidant to regenerate the ruthenium catalyst. nih.gov

Stoichiometric Oxidation Approaches (e.g., Sodium Metaperiodate, Sodium Hypochlorite)

Stoichiometric oxidants are frequently used in conjunction with a ruthenium catalyst for the oxidation of cyclic sulfites. nih.govresearchgate.net Sodium metaperiodate (NaIO4) is a widely used stoichiometric reoxidant for ruthenium tetroxide (RuO4) in these reactions. nih.govyork.ac.uk An alternative and more economical oxidant is sodium hypochlorite (B82951) (NaOCl). nih.gov In a typical procedure, the cyclic sulfite is dissolved in a solvent mixture, and the ruthenium catalyst is added, followed by the slow addition of the stoichiometric oxidant while maintaining a controlled temperature. nih.gov The use of stoichiometric reagents can sometimes lead to waste formation, which is a consideration in green chemistry. researchgate.net

Control of Purity and Isomeric Ratios in Synthesis

The synthesis of this compound from 1,2-propanediol and thionyl chloride typically yields a mixture of diastereomers. nih.gov For instance, a reported synthesis resulted in a 63:37 mixture of diastereomers with a purity of over 99% after distillation. nih.gov The strong anisotropic effect of the S=O group in the cyclic sulfite structure leads to different chemical shifts for neighboring protons in the NMR spectrum, which is advantageous for differentiating between diastereomers. researchgate.net Separation of these diastereomers can be achieved through methods like preparative layer chromatography. researchgate.net

Derivatization Strategies for Functional Materials Precursors

This compound and its derivatives are valuable precursors for a variety of functional materials. Cyclic sulfites are recognized as important electrophilic synthons due to their high reactivity towards nucleophiles, even more so than epoxides. researchgate.net

Synthesis of Hydroxy Sulfonate Surfactants via Cyclic Sulfates

A significant application of this compound is its use as a precursor in the synthesis of hydroxy sulfonate surfactants. nih.govnih.gov This process involves the oxidation of this compound to its corresponding cyclic sulfate (B86663), propylene sulfate. nih.govresearchgate.net Cyclic sulfates, acting as epoxide analogs, can then react with various nucleophiles. nih.govresearchgate.net For example, the propyleneoxy groups in the side chain of a surfactant can be introduced by the addition of 1,2-propylene sulfate to a hydroxy-containing molecule. mdpi.com This reaction typically proceeds with good regioselectivity. mdpi.com The resulting intermediate sulfate-sulfonates are then hydrolyzed to yield the final branched hydroxy sulfonate surfactants. mdpi.com This strategy allows for the selective synthesis of surfactants with tailored properties. nih.gov

Elaboration of Propyleneoxy Groups in Side Chains

The introduction of propyleneoxy groups into the side chains of molecules is a key strategy for modifying their chemical and physical properties. While this compound itself can be used for this purpose, its more reactive analogue, 1,2-propylene sulfate, often serves as a model for understanding the reaction mechanisms. Cyclic sulfates are readily synthesized by the oxidation of the corresponding cyclic sulfites. researchgate.net

The elaboration process typically begins with the nucleophilic attack on the cyclic sulfite or sulfate by a functional group on the main molecule, such as a hydroxyl group. This ring-opening reaction results in the formation of a side chain containing a 2-hydroxypropyl group, with an intermediate sulfate or sulfite ester linkage.

A notable example of this methodology is in the synthesis of specialized surfactants. mdpi.com In this context, propyleneoxy units are introduced as side chains to a main molecular backbone to create branched structures. mdpi.com The process involves the addition of cyclic 1,2-propylene sulfate to the hydroxyl groups of a precursor molecule in a suitable solvent like dry tetrahydrofuran (B95107) (THF), often using a base such as sodium hydride. researchgate.net This reaction yields intermediate sulfate-sulfonates, which are then hydrolyzed, typically with an acid like 2M hydrochloric acid, to produce the final branched hydroxysulfonates. researchgate.net This hydrolysis step is crucial as it cleaves the sulfite or sulfate ester and reveals the terminal hydroxyl group of the newly introduced propyleneoxy side chain.

The regioselectivity of the ring-opening is an important consideration. Nucleophilic attack on 1,2-propylene sulfate (and by analogy, this compound) by a sterically unhindered alcohol predominantly occurs at the less substituted carbon, leading to the formation of the secondary alcohol as the major product. mdpi.com For instance, the reaction of 2-butanol (B46777) with 1,2-propylene sulfate shows a high preference for the formation of the 1-addition product over the 2-addition product. mdpi.com

Once the 2-hydroxypropyl side chain is incorporated, it offers a reactive handle for further chemical modifications or "elaboration." The terminal hydroxyl group can undergo a variety of subsequent reactions, including:

Esterification: The hydroxyl group can be reacted with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters. This is a common strategy for attaching various functional moieties to the side chain.

Etherification: The formation of ethers is another pathway for elaboration, for example, through a Williamson ether synthesis by reacting the corresponding alkoxide with an alkyl halide.

Oxidation: The secondary alcohol of the hydroxypropyl group can be oxidized to a ketone using appropriate oxidizing agents. mdpi.com

Polymerization Initiation: The hydroxyl group can serve as an initiator for ring-opening polymerization of other cyclic monomers, allowing for the growth of polymer chains from the side chain.

These elaboration strategies allow for the fine-tuning of the properties of the final molecule, making the introduction of propyleneoxy side chains a versatile tool in synthetic chemistry.

Research Findings on this compound Synthesis

The synthesis of this compound is a foundational step for its use in further chemical preparations. A common laboratory method involves the reaction of 1,2-propanediol with thionyl chloride.

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,2-Propanediol, Thionyl Chloride | Dichloromethane | Stirring at room temperature under an inert atmosphere | 95% | mdpi.com |

The resulting this compound is typically a mixture of diastereomers. mdpi.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful tool for the detailed structural analysis of this compound.

Proton NMR (PMR) has been instrumental in demonstrating the existence of two stable, geometrically isomeric species of this compound. researchgate.netacs.org The pyramidal configuration around the sulfur atom gives rise to this isomerism. acs.org The analysis of the proton spectra allows for the structural assignment of these isomers. researchgate.netacs.org A typical this compound sample can be separated into its two isomeric components, which are characterized by distinct PMR spectra. acs.org

The PMR spectrum of ethylene (B1197577) sulfite, a related cyclic sulfite, shows a symmetrical pattern, which serves as a basis for comparison. acs.org In this compound, the presence of the methyl group complicates the spectrum but also provides the key to distinguishing the isomers. acs.org

Carbon-13 NMR spectroscopy provides valuable information about the carbon backbone of this compound. In a related compound, propylene glycol, the 13C NMR spectrum shows distinct peaks for the methyl (CH3), methylene (B1212753) (CH2), and methine (CH) carbons. researchgate.nethmdb.ca For propylene oxide, another related molecule, the 13C NMR spectrum also reveals characteristic shifts for its carbon atoms. chemicalbook.com While specific 13C NMR data for this compound is not detailed in the provided results, the analysis of similar propylene-containing structures highlights the utility of this technique in confirming the carbon framework and identifying the chemical environment of each carbon atom. researchgate.netchemicalbook.comuniversiteitleiden.nl

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are essential for mapping the connectivity of protons within the this compound molecule. libretexts.orgemerypharma.com A COSY experiment generates a 2D spectrum with the 1H NMR spectrum on both axes, and cross-peaks indicate which protons are coupled to each other, typically through three bonds. libretexts.orgemerypharma.com This technique is invaluable for assigning protons in complex spectra by showing their correlations. emerypharma.com For instance, in a COSY spectrum of a related compound like propyl acetate, correlations between the different sets of protons can be clearly identified. libretexts.org The application of COSY to this compound would allow for unambiguous assignment of the protons on the five-membered ring and the methyl group by revealing their coupling networks. researchgate.net

Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that separates the signals of different molecules in a mixture based on their diffusion coefficients. emerypharma.com The diffusion coefficient is related to the size and shape of the molecule. emerypharma.com This method is particularly useful for analyzing mixtures and studying molecular aggregation. emerypharma.comrsc.org In a DOSY experiment, a 2D spectrum is generated with chemical shift on one axis and the diffusion coefficient on the other. emerypharma.com While specific DOSY studies on this compound were not found, this technique could be applied to study its self-diffusion and interactions in various solvents, providing insights into its hydrodynamic properties. chemrxiv.orgnih.gov

Two-Dimensional (2D) NMR Techniques (e.g., COSY) for Proton-Proton Correlations and Intermolecular Interactions

Vibrational Spectroscopy Applications

Vibrational spectroscopy provides key information about the functional groups and conformational properties of this compound.

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. masterorganicchemistry.comsci-hub.se The IR spectrum of a compound shows absorption bands at specific frequencies corresponding to the vibrations of its bonds. masterorganicchemistry.com For this compound, the characteristic S=O stretching vibration is a key feature. In related cyclic sulfites, this band provides information about the conformation of the sulfinyl group. acs.org The IR spectra of the two isomers of this compound show distinct differences, particularly in the fingerprint region (below 1500 cm⁻¹), which are attributed to the different bending motions of the five-membered rings. acs.org The region around 3000 cm⁻¹ provides information on C-H stretching vibrations. libretexts.org The differentiation between polyethylene (B3416737) and polypropylene (B1209903), which have similar C-H bonds, can be achieved by analyzing their IR spectra, highlighting the sensitivity of this technique to small structural variations. shimadzu.com

Below is a table summarizing the key IR absorption regions for identifying functional groups relevant to the analysis of this compound and related compounds.

| Functional Group | Absorption Region (cm⁻¹) | Vibration Type |

| C-H (Alkanes) | 2850-3000 | Stretching |

| C-H | 1350-1470 | Bending |

| S=O | ~1200 | Stretching |

| C-O | 1000-1300 | Stretching |

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) for Mechanistic Investigations

In-situ Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a powerful technique for studying the reaction mechanisms of solid catalysts and surface-adsorbed species in real-time. This method is particularly useful for investigating reactions involving powdered samples, providing insights into the intermediate species and reaction pathways. swri.orgnih.gov

While direct studies on this compound using DRIFTS are not extensively documented in the provided results, the methodology has been successfully applied to similar compounds like propylene oxide. For instance, in the rearrangement of propylene oxide over a ZSM-5 catalyst, DRIFTS revealed that the epoxy ring of propylene oxide adsorbs onto the Lewis acid sites of the catalyst. researchgate.net This adsorption leads to the formation of an intermediate containing C=O and C-O bonds, which subsequently converts to propionaldehyde (B47417). researchgate.net Such studies highlight the capability of DRIFTS to elucidate the role of catalyst sites and the transformation of reactants. researchgate.netmdpi.com

The principles demonstrated in the study of propylene oxide can be extrapolated to understand the potential reaction mechanisms of this compound. For example, in the synthesis of cyclic sulfites from sulfur dioxide and epoxides, DRIFTS could be employed to monitor the formation of key intermediates on the catalyst surface. The technique allows for the observation of vibrational modes of adsorbed species, which is crucial for understanding the catalytic cycle. tandfonline.commdpi.com

Key Findings from DRIFTS Studies on Related Systems:

| Reactant/System | Catalyst/Medium | Key Observations | Reference |

| Propylene Oxide | ZSM-5 Catalyst | Adsorption on Lewis acid sites, formation of C=O and C-O bonded intermediate. | researchgate.net |

| Propylene Oxide | Basic Lithium Phosphate | Formation of an intermediate with C=O and C-O bonds, converting to allyl alcohol. | researchgate.net |

| Ethyl Acetate Oxidation | Au–Pd/TiO2 | Identification of surface species and their alterations during oxidation. | mdpi.com |

| SO2 in Ambient Air | Potassium Tetrachloromercurate | Formation of a dichlorosulfitomercurate complex with a quantitative analytical peak at 495 cm⁻¹. | nih.gov |

This interactive table summarizes key findings from DRIFTS studies on systems related to this compound, illustrating the technique's utility in mechanistic investigations.

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and structure of compounds. Various MS techniques are employed to analyze this compound and its polymeric forms, providing detailed information on purity, product identity, and polymer chain characteristics.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. medistri.com This technique is highly effective for identifying and quantifying volatile and semi-volatile compounds in a sample, making it ideal for assessing the purity of this compound and identifying reaction products. medistri.comgcms.cz

In the analysis of high-purity propylene, GC-MS is used to detect trace levels of impurities such as sulfides, mercaptans, and other oxygenates. gcms.cz The mass spectrometer provides specific fragmentation patterns for each compound, allowing for positive identification and quantification, even at parts-per-billion levels. gcms.czconsci.com This level of sensitivity and specificity is crucial for quality control in the polymer industry, where feedstock purity directly impacts catalyst performance and final product quality. consci.com

The NIST Mass Spectrometry Data Center provides reference spectra for this compound, with a top peak at an m/z of 43, which can be used for identification in GC-MS analysis. nih.gov The technique can also be used to analyze the products of reactions involving this compound. For example, in the synthesis of cyclic sulfites, GC-MS is used to confirm the identity of the products formed.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique particularly suited for the analysis of large molecules like polymers. wpmucdn.com It allows for the determination of molecular weight distributions, repeating units, and end-group analysis of polymers derived from this compound, such as poly(propylene sulfide). nih.govsigmaaldrich.com

In the characterization of poly(propylene sulfide), MALDI-TOF MS has been used to study polymers with molecular weights in the range of 1000-4000 g/mol . nih.gov The technique can reveal important structural information, including end-group rearrangements and fragmentation pathways. nih.govresearchgate.net For instance, studies have shown that in the absence of a suitable cationizing agent like silver trifluoroacetate, significant fragmentation and elimination reactions can occur at the terminal groups of poly(propylene sulfide) chains. nih.gov The use of an appropriate matrix, such as 2-(4-hydroxyphenylazo)benzoic acid (HABA), is crucial for obtaining well-resolved peaks and accurate mass measurements. nih.gov

Kendrick Mass Defect (KMD) analysis, when combined with high-resolution MALDI-TOF MS, provides a powerful method for visualizing and analyzing complex polymer compositions, including copolymers and end-group distributions. jeol.comnih.gov

Electrospray Ionization-Mass Spectrometry (ESI-MS) is another soft ionization technique that is highly effective for analyzing polar and large molecules, including oligomers and polymers. uni-rostock.denih.gov It is particularly useful for studying the structure and composition of polymers in solution. researchgate.net

ESI-MS has been instrumental in the characterization of poly(propylene sulfide) and its oligomers. researchgate.netsemanticscholar.org The technique can be used to identify the molecular structures of microbial polyhydroxyalkanoates (PHAs) synthesized from waste plastics, providing detailed information on end groups and co-monomeric units. semanticscholar.org In studies of poly(propylene glycol)s (PPGs), ESI-MS has been used to characterize polymers with different molecular weights, initiators, and end groups. researchgate.net

Tandem mass spectrometry (MS/MS) coupled with ESI can provide further structural details through fragmentation analysis. researchgate.netsemanticscholar.org For example, an ESI-MS/MS study of PPG adduct ions indicated the formation of a vinyl-terminated linear structure at the end group during fragmentation. researchgate.net ESI-MS is also used to identify and characterize high molecular weight oligomers formed from the oxidation of triglycerides, demonstrating its capability in analyzing complex mixtures. usda.gov

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Chain Analysis

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. aip.org It is a powerful tool for analyzing the surface chemistry of materials, making it highly relevant for studying the solid electrolyte interphase (SEI) layer formed in lithium-ion batteries, where this compound is sometimes used as an electrolyte additive. capes.gov.brresearchgate.net

In studies of lithium-ion battery anodes, XPS has been used to analyze the composition of the SEI layer. The sulfur atom in this compound acts as a tagged atom, allowing for the tracking of its reduction products on the electrode surface. capes.gov.br XPS analysis has shown that species containing sulfur from the reduction of this compound can be incorporated into the SEI layer. capes.gov.br The technique can also reveal the transformation of organic species to inorganic species within the SEI and the dissolution of sulfur-containing species during aging and cycling. capes.gov.br

High-resolution XPS spectra of different elements, such as C 1s, F 1s, P 2p, and S 2p, provide detailed information about the chemical environment of these elements on the surface. researchgate.netresearchgate.net For example, analysis of the S 2p spectra can identify the presence of sulfites and other sulfur-containing compounds. researchgate.netbris.ac.uk XPS depth profiling can further provide information on the variation of composition with depth into the SEI layer. capes.gov.br

Historical Context of Propylene Sulfite Investigations

Investigations into propylene (B89431) sulfite (B76179) and related compounds date back several decades. Early studies focused on the fundamental properties and chemistry of organic sulfur compounds. For instance, a 1967 study conducted for the NASA Lewis Research Center explored propylene glycol sulfite as a promising organic electrolyte solvent for advanced battery concepts, noting its compatibility with lithium and its ability to form conductive solutions with lithium perchlorate. fishersci.ca This early work highlighted the potential of this class of compounds in electrochemical applications.

Also in 1967, research was published on the conformation of trimethylene sulfite and related compounds, contributing to the foundational understanding of the three-dimensional structure of these cyclic molecules. fishersci.ca The discovery of polypropylene (B1209903) in 1951 spurred broad interest in polymer chemistry and the utilization of propylene as a chemical feedstock, creating a scientific environment conducive to exploring derivatives like propylene sulfite. fishersci.cauni.lu These foundational studies paved the way for the more targeted research seen today, particularly its application as a sophisticated film-forming additive in modern energy storage systems. americanelements.comwikipedia.org

Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₆O₃S |

| Molecular Weight | 122.15 g/mol nih.gov |

| Appearance | Colorless to pale yellow liquid or solid wikipedia.org |

| Density | 1.293 g/mL at 25 °C fishersci.ca |

| Boiling Point | 174-178 °C at 760 mmHg fishersci.ca |

| Refractive Index | n20/D 1.437 fishersci.ca |

| CAS Number | 1469-73-4 fishersci.ca |

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the complex chemical and electrochemical behavior of electrolyte components in battery systems. For propylene (B89431) sulfite (B76179) (PS), DFT studies have been instrumental in understanding its reduction mechanisms, the formation of interfacial layers, and its role in stabilizing cathode materials. These computational investigations provide molecular-level insights that are often difficult to obtain through experimental methods alone.

Reduction Mechanisms of Propylene Sulfite in Electrolyte Systems

DFT calculations have been extensively used to study the reduction mechanisms of this compound, particularly in the context of its use as an electrolyte additive in lithium-ion and sodium-ion batteries. researchgate.netnih.gov These studies focus on understanding how PS decomposes at the anode surface to form a stable solid electrolyte interphase (SEI). The reduction of PS is a critical process that influences battery performance, including cycling stability and capacity retention. nih.gov

Theoretical calculations are employed to determine the energetic favorability and kinetics of various reduction pathways for this compound. researchgate.netnih.gov By calculating parameters such as reaction activation energies, Gibbs free energies, and enthalpies, researchers can predict the most likely decomposition routes. researchgate.netnih.govreddit.com

DFT studies have indicated that the one-electron reduction of this compound is a key initial step in its decomposition. nih.gov In sodium-ion battery systems, it has been shown that additives like vinylene carbonate (VC), ethylene (B1197577) sulfite (ES), and this compound (PS) are more easily reduced via a one-electron pathway to form organic components of the SEI. nih.gov The two-electron reduction of sulfites like ES and PS to form inorganic species such as Na2SO3 is considered more difficult than the corresponding reduction of carbonate esters. nih.gov

Comparative studies provide further context. For instance, in lithium-ion systems, the one-electron reduction of ES and PS complexed with Li+ is easier than that of carbonate esters, suggesting that sulfites are predisposed to forming the organic portion of the SEI. Conversely, the two-electron reduction to form Li2SO3 is more challenging compared to the formation of Li2CO3 from carbonate esters like ethylene carbonate (EC) and propylene carbonate (PC).

Table 1: Comparison of Reduction Priorities for Various Electrolyte Components

| Reduction Type | Compound Priority Order | Ion System |

| One-Electron (Organic SEI) | VC > PC > EC | Sodium-Ion nih.gov |

| Two-Electron (Inorganic SEI) | EC > PC > VC | Sodium-Ion nih.gov |

| One-Electron (Organic SEI) | ES/PS > Carbonate Esters | Lithium-Ion |

| Two-Electron (Inorganic SEI) | Carbonate Esters > ES/PS | Lithium-Ion |

Understanding the reaction pathways of this compound reduction involves identifying and characterizing the transition state structures associated with each step. researchgate.netnih.gov DFT calculations allow for the optimization of these transient geometries, providing a detailed picture of the molecular transformations that occur during decomposition. rsc.org These calculations are crucial for mapping the potential energy surface of the reaction and determining the kinetic barriers. researchgate.netnih.govrsc.org

The reduction process is often initiated by the transfer of an electron to the PS molecule, leading to the formation of a radical anion. This species can then undergo ring-opening reactions to form various decomposition products that contribute to the SEI layer. The structures of these transition states and intermediates are calculated to elucidate the step-by-step mechanism of SEI formation. researchgate.netnih.gov

To better understand the unique properties of this compound, DFT studies often include comparative analyses with other cyclic esters and carbonates commonly used in battery electrolytes, such as ethylene carbonate (EC), propylene carbonate (PC), and vinylene carbonate (VC). researchgate.netnih.govacs.org These comparisons help to highlight the specific advantages of using PS as an additive.

In both lithium-ion and sodium-ion battery systems, DFT calculations have shown that sulfites like this compound and ethylene sulfite are more readily reduced than their carbonate counterparts. nih.gov For instance, one study found that the priority for one-electron reduction to form organic SEI components follows the order VC > PC > EC, while the two-electron reduction to produce inorganic Na2CO3 follows a different order: EC > PC > VC. nih.gov The study also noted that the two-electron reduction of sulfites (ES and PS) to form inorganic Na2SO3 is more difficult than the reduction of carbonate esters. nih.gov

Another comparative study in the context of lithium-ion batteries demonstrated that while the two-electron reduction of ES and PS to form Li2SO3 is harder than for carbonates, the one-electron reduction decomposition of ES and PS bound to a lithium ion is easier. This suggests that ES and PS are more likely to form the organic components of the SEI film compared to carbonate esters. These computational findings are critical for the rational design of electrolyte formulations with improved performance characteristics. rsc.org

Characterization of Transition State Structures and Reaction Pathways

Interfacial Phenomena Modeling (e.g., SEI/CEI Formation)

DFT calculations are instrumental in modeling the formation of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI) on the cathode. researchgate.netoaepublish.com this compound is known to be an effective film-forming additive, and DFT helps to elucidate the mechanism by which it contributes to a stable and uniform SEI. researchgate.netscispace.com

Electrochemical Oxidation Preference and Ni2+ Affinity Calculations for Cathode Stabilization

In addition to its role at the anode, this compound has been investigated for its potential to stabilize the cathode, particularly in high-energy nickel-rich layered oxide cathodes like LiNiₓCoᵧMnzO₂ (NCM). researchgate.netresearchgate.net These cathode materials can suffer from performance degradation due to parasitic reactions with the electrolyte and the dissolution of transition metal ions. researchgate.net

First-principles calculations have revealed that this compound exhibits a higher oxidation preference compared to common electrolyte solvents. researchgate.netresearchgate.net This means that PS can be preferentially oxidized at the cathode surface to form a protective artificial cathode-electrolyte interphase (CEI). researchgate.netresearchgate.net This CEI layer can suppress further electrolyte decomposition and mitigate the dissolution of transition metal components, thereby enhancing the cycling performance of the cell. researchgate.netresearchgate.net

Furthermore, DFT calculations have been used to determine the affinity of this compound for dissolved Ni²⁺ ions. researchgate.net These calculations indicate that PS has a stronger affinity for Ni²⁺ compared to solvents like ethylene carbonate (EC) and ethyl methyl carbonate (EMC). researchgate.net This suggests that PS can effectively "capture" dissolved Ni²⁺ ions, preventing them from causing detrimental effects within the cell. researchgate.net

Table 2: Calculated Ni²⁺ Affinity Energies

| Compound | Ni²⁺ Affinity (eV) |

| Propylene Glycol Sulfite (PGS) | 7.34 researchgate.net |

| Ethylene Carbonate (EC) | 6.87 researchgate.net |

| Ethyl Methyl Carbonate (EMC) | 6.87 researchgate.net |

These theoretical findings highlight the dual-functionality of this compound as an electrolyte additive, capable of forming a stable SEI on the anode and a protective CEI on the cathode, ultimately contributing to improved battery performance and longevity. nih.govresearchgate.netresearchgate.net

Solvation and Desolvation Energetics of Lithium-Ion Complexes

The behavior of electrolytes in lithium-ion batteries is crucial for their performance, and computational studies play a significant role in understanding these complex systems. This compound has been investigated as a potential additive to suppress electrolyte decomposition. escholarship.org The solvation and desolvation of lithium ions (Li⁺) are key processes that govern the mobility of ions and the formation of the solid electrolyte interphase (SEI) on the anode. rsc.org

Theoretical calculations, such as those based on density functional theory (DFT), are used to determine the energetics of Li⁺ solvation by solvent molecules like propylene carbonate (PC). researchgate.netmdpi.com These studies calculate the solvation and desolvation energies for complexes of Li⁺ with one or more solvent molecules. researchgate.net The interaction between Li⁺ and the solvent is influenced by factors such as the dipole moment of the solvent molecule and the charge distribution, particularly around the oxygen atoms that coordinate with the lithium ion. researchgate.net

For instance, studies on PC-based electrolytes have shown that the desolvation process is a critical step for Li⁺ intercalation into graphite (B72142) anodes. nih.govacs.org Computational models have been developed to understand how additives can modify the Li⁺ solvation sheath, potentially reducing the desolvation energy barrier and facilitating more efficient ion transport. rsc.orgnih.gov While specific detailed energetic data for this compound complexes were not found in the provided search results, the principles derived from studies on structurally similar molecules like ethylene sulfite and propylene carbonate are directly applicable. escholarship.orgresearchgate.net It is known that sulfite additives can be effective in passivating the graphite electrode. escholarship.org

Electronic Structure Analysis of Graphite Intercalation Compounds

Graphite intercalation compounds (GICs) are formed when ions or molecules insert themselves between the graphene layers of graphite. escholarship.org This process is fundamental to the function of graphite anodes in lithium-ion batteries. escholarship.org The electronic structure of these GICs determines many of their important properties, including electrical conductivity. escholarship.org

First-principles calculations are a primary tool for analyzing the electronic properties of GICs. arxiv.org These calculations can reveal details about spatial charge distribution, charge transfer between the intercalant and the graphene layers, and the resulting band structures and density of states. arxiv.org For example, in FeCl₃-GICs, calculations have shown that charge is transferred from the intercalant to the graphene layers, resulting in p-type doping of the graphite. arxiv.org

Regioselectivity Predictions in Polymerization Reactions

Regioselectivity refers to the preference for one direction of bond making or breaking over all other possible directions. In the polymerization of unsymmetrical monomers like propylene oxide or propylene sulfide (B99878), regioselectivity determines the orientation of the monomer units in the growing polymer chain. Computational chemistry, particularly density functional theory (DFT) calculations, can be a powerful tool for predicting and understanding this selectivity. rsc.org

For instance, in the copolymerization of SO₂ with propylene oxide, DFT calculations have been used to investigate the poor regioselectivity observed experimentally. rsc.org These calculations can model the transition states for the different possible monomer additions (e.g., head-to-tail vs. head-to-head) and determine the corresponding activation energy barriers. The relative heights of these barriers indicate the preferred reaction pathway.

In Ziegler-Natta polymerization of propylene, calculations have shown a high degree of regioselectivity, favoring a 1,2-primary insertion of the monomer. libretexts.org This preference is attributed to a combination of electronic and steric effects at the active metal center. libretexts.org Similarly, for the ring-opening polymerization of propylene sulfide, quantum-chemical calculations have shown that the energetic barrier for the propagation step is relatively low, which contributes to an efficient polymerization process. rsc.org While the specific search results did not provide detailed regioselectivity predictions for this compound polymerization, the computational methods used for propylene oxide and propylene sulfide are directly applicable. rsc.org Such calculations would involve modeling the nucleophilic attack on the this compound ring and comparing the activation energies for attack at the different carbon atoms to predict the resulting polymer microstructure.

High-Level Ab Initio Calculations (e.g., Gaussian-3 method)

High-level ab initio methods, such as the Gaussian-3 (G3) theory, provide highly accurate thermochemical data, making them invaluable for studying reaction mechanisms and energetics, particularly for smaller molecules where such intensive computations are feasible.

Photodissociation Channels and Energy Profiles of Related Compounds (e.g., Propylene Sulfide)

The photodissociation of sulfur-containing cyclic compounds has been a subject of both experimental and theoretical interest. Propylene sulfide (C₃H₆S), a compound structurally related to this compound, has been studied extensively. When propylene sulfide is irradiated with light, for instance at 193 nm, it breaks apart through various dissociation channels. acs.orgacs.org

High-level Gaussian-3 (G3) calculations have been employed to map out the potential energy surfaces for these dissociation processes. acs.org This method is used to calculate the energies of the reactant, transition states, intermediates, and products. The agreement between the computationally determined reaction barriers and those estimated from experiments helps to establish the most likely dissociation pathways. acs.org

For propylene sulfide, several primary photodissociation channels have been identified experimentally and confirmed computationally:

S-atom elimination: C₃H₆S → C₃H₆ + S(¹D) or S(³P) acs.orgacs.org

HS elimination: C₃H₆S → C₃H₅ + HS acs.orgacs.org

H₂S elimination: C₃H₆S → C₃H₄ + H₂S acs.orgacs.org

C-S bond cleavage: C₃H₆S → C₂H₃S + CH₃ acs.org

Examination of Structures and Energetics of Neutral Photodissociation Products

Beyond identifying the reaction channels, high-level computational methods like Gaussian-3 (G3) are crucial for examining the specific structures and energies of the neutral fragments produced during photodissociation. acs.org This includes determining the most stable isomers of the products and the transition structures that connect them.

In the G3 study of propylene sulfide photodissociation, the structures and energetics of various C₃H₆S isomers were investigated. researchgate.net It was found that among 19 isomers, thioacetone (B1215245) is the most stable, with propylene sulfide being 17.2 kJ mol⁻¹ less stable. researchgate.net

Quantum-Chemical Calculations in Polymer Science

Quantum-chemical calculations are a fundamental tool in modern polymer science, providing insights into polymerization mechanisms, polymer structure, and properties that are often inaccessible through experiments alone. These calculations can be applied to various aspects of polymer chemistry, from understanding the initiation and propagation steps of polymerization to predicting the conformational characteristics of the final polymer chain. mdpi.comacs.org

In the context of sulfur-containing polymers, quantum-chemical calculations have been used to study the ring-opening polymerization of monomers like propylene sulfide. rsc.org These studies have shown that the energetic barrier for the propagation reaction, which involves the nucleophilic attack of a growing polymer chain on a monomer molecule, is relatively low. rsc.org This low barrier helps to explain why the polymerization of propylene sulfide can be rapid and efficient.

Furthermore, computational methods like Density Functional Theory (DFT) are employed to analyze the molecular structures and evaluate the energetic and spectral properties of polymers and copolymers. mdpi.com For example, DFT calculations can be used to interpret the IR spectra of polymers, helping to confirm the presence of specific functional groups and understand the polymer's structural architecture. mdpi.com The conformational characteristics of polymers, which dictate their physical properties, can also be investigated. For related polymers like poly(ethylene sulfide), ab initio molecular orbital calculations have been used to determine the preferred conformations around the C-C and C-S bonds in the polymer backbone. acs.org

These computational approaches are directly relevant to the study of poly(this compound). Quantum-chemical calculations could be used to:

Investigate the mechanism of ring-opening polymerization of this compound, including the initiation, propagation, and termination steps.

Determine the activation energies for different reaction pathways, shedding light on the reaction kinetics and the feasibility of copolymerization with other monomers. acs.org

Predict the regioselectivity and stereoselectivity of the polymerization, which control the microstructure of the resulting poly(this compound).

Calculate the conformational energies of the polymer chain to understand its flexibility and solution properties.

Nucleophilic Attack Mechanisms on Monomer Molecules

The polymerization of this compound, particularly through an anionic mechanism, is initiated and propagated by the nucleophilic attack of an anion on the monomer molecule. mdpi.comwiley-vch.de Computational studies have been instrumental in elucidating the specific pathways of this attack.

The this compound monomer (4-methyl-1,3,2-dioxathiolane 2-oxide) presents several electrophilic sites for a nucleophile to attack: the two carbon atoms of the ring (the methylene (B1212753) C-5 and the methine C-4) and the sulfur atom. york.ac.uk The mechanism of ring-opening generally follows an SN2 pathway, where the nucleophile attacks a carbon atom, leading to the cleavage of a carbon-oxygen bond and inversion of stereochemistry at the point of attack. mdpi.com

Anionic Ring-Opening Polymerization (AROP): In AROP, the propagating species is an anion, typically an alkoxide, which attacks a monomer molecule to extend the polymer chain. mdpi.com DFT studies on the copolymerization of sulfur dioxide (SO2) and propylene oxide (PO), which directly produces poly(this compound), have shown that the nucleophilic attack of the growing chain end on the PO monomer exhibits poor regioselectivity. rsc.org This means the attack occurs at both the methylene (less substituted) and methine (more substituted) carbons of the epoxide, a finding substantiated by DFT calculations. rsc.org This lack of selectivity contrasts with the anionic polymerization of propylene oxide alone, where attack at the less sterically hindered β-carbon is strongly favored, with a calculated activation energy approximately 6 kJ/mol lower than attack at the α-carbon. psu.edu

Key Nucleophilic Attack Pathways:

| Mechanism / Context | Attacking Nucleophile | Site(s) of Attack on Monomer | Key Findings from Computational Studies | References |

| Anionic Polymerization (Propylene Oxide Analogy) | Propagating alkoxide anion | Methylene (β) and Methine (α) carbons | The reaction follows an SN2 mechanism. Attack is strongly favored at the less substituted β-carbon due to a lower activation energy barrier. | psu.edu |

| SO2/Propylene Oxide Copolymerization | Propagating sulfite anion | Methylene and Methine carbons of Propylene Oxide | DFT calculations confirm poor regioselectivity, with nucleophilic attack occurring at both carbon centers, leading to an atactic polymer structure. | rsc.org |

| Back-biting (Intramolecular Attack) | Propagating alkoxide anion | Sulfite unit on the polymer backbone | An intramolecular nucleophilic attack on a sulfite unit in the polymer chain can occur, leading to chain scission and the formation of cyclic sulfite by-products. | rsc.org |

| Reductive Decomposition (Battery Electrolyte) | Electron | This compound molecule | DFT studies show that sulfite molecules can readily accept an electron (nucleophilic attack), leading to a radical anion that undergoes ring-opening decomposition. | researchgate.net |

A significant mechanistic feature revealed in studies of polysulfites is the susceptibility of the sulfite groups within the polymer chain to nucleophilic attack. rsc.org This can lead to an intramolecular "back-biting" reaction, where the active anionic end of a growing chain attacks a sulfite linkage further along the backbone. rsc.orgresearchgate.net This process results in chain cleavage and the formation of stable, small cyclic molecules, such as this compound itself. rsc.org

Furthermore, computational studies on sulfites as electrolyte additives in lithium-ion batteries provide another perspective on nucleophilic attack. researchgate.net In this context, the initial step is the reduction of the sulfite molecule, which can be viewed as a nucleophilic attack by an electron. DFT calculations indicate that sulfite molecules have a high propensity to accept electrons, leading to the formation of a radical anion, which then rapidly decomposes via ring-opening. researchgate.net This highlights the inherent reactivity of the cyclic sulfite structure towards nucleophilic processes.

Electrochemical Applications: Lithium and Sodium Ion Battery Electrolytes

Role as Film-Forming Electrolyte Additive

Propylene (B89431) sulfite (B76179) is recognized for its excellent film-forming properties. researchgate.netcapes.gov.br It acts as a sacrificial component in the electrolyte, decomposing under specific electrochemical conditions to create stable passivation layers. This preemptive decomposition is key to protecting the electrodes and the primary electrolyte solvents from continuous, detrimental side reactions.

Propylene carbonate (PC) is an attractive solvent for battery electrolytes due to its low melting point and high dielectric constant. However, its use with graphite (B72142) anodes is problematic. During the charging process, PC molecules can co-intercalate with lithium ions into the graphite layers, leading to the exfoliation and structural degradation of the anode. rsc.orgresearchgate.netelectrochemsci.org This process significantly reduces the battery's lifespan and performance. researchgate.net

Propylene sulfite is employed as an additive to counteract this issue. researchgate.net Having a higher reduction potential than PC, PS is preferentially reduced on the graphite anode surface. rsc.orgresearchgate.net This initial reduction forms a stable passivating film, known as the Solid Electrolyte Interphase (SEI), on the graphite surface. researchgate.netepa.gov This SEI layer acts as a physical barrier, effectively preventing the larger PC-solvated lithium ions from intercalating and causing graphite exfoliation. rsc.orgresearchgate.netcapes.gov.br Even small quantities of PS, around 5% by volume, can successfully suppress PC co-intercalation. researchgate.netepa.gov This mechanism is crucial for enabling the use of PC-based electrolytes in lithium-ion batteries with graphite anodes. researchgate.net

The formation of a stable and effective Solid Electrolyte Interphase (SEI) is paramount for the long-term cycling stability of lithium-ion and sodium-ion batteries. electrochemsci.org this compound excels as an SEI-forming additive. researchgate.net It participates in the electrochemical reduction process on the anode surface at a potential higher than that of common carbonate solvents like PC. rsc.orgcapes.gov.br

The reduction of sulfite additives like PS occurs before the solvent, passivating the graphite surface and preventing its exfoliation. researchgate.net The resulting SEI layer is composed of the decomposition products of PS. Studies have shown that the reductive decomposition of similar sulfite additives generates a lithium-oxy-sulfite film, which may include inorganic species like lithium sulfite (Li₂SO₃) and organic species such as ROSO₂Li. researchgate.netcapes.gov.brrsc.org This SEI layer is ionically conductive, allowing the passage of Li⁺ or Na⁺ ions, but it is electronically insulating, which prevents further electrolyte reduction and ensures the stability of the anode-electrolyte interface. oaepublish.com The one-electron reduction decomposition of PS bound with a lithium ion is considered easier than that of carbonate esters, indicating that PS is predisposed to form the organic components of the SEI film compared to carbonate esters. researchgate.net

Beyond its role at the anode, this compound also contributes to the formation of a protective layer on the cathode, known as the Cathode Electrolyte Interphase (CEI). oaepublish.comresearchgate.netsciepublish.com The CEI is formed through the oxidation of electrolyte components on the cathode surface, particularly at high voltages. oaepublish.com A stable CEI is crucial for preventing the continuous decomposition of the electrolyte, suppressing parasitic side reactions, and mitigating the dissolution of transition metal ions from the cathode material, especially in high-energy cathodes like Ni-rich NCM (LiNiₓCoᵧMnzO₂). researchgate.netacs.org

This compound and other sulfur-containing additives can be oxidized on the cathode surface to form a CEI layer containing sulfates and sulfites. oaepublish.comsciepublish.com This layer passivates the cathode surface, protecting it from direct contact with the electrolyte and thereby inhibiting further electrolyte oxidation. oaepublish.comresearchgate.net

Facilitation of Solid Electrolyte Interphase (SEI) Formation on Anodes

Interfacial Stability and Performance Enhancement

This compound can create an artificial Cathode Electrolyte Interphase (CEI) through electrochemical oxidation reactions. researchgate.net In studies involving Ni-rich NCM cathodes, it was found that PS has a higher oxidation preference compared to the electrolyte solvents. researchgate.net During the charging process, PS is oxidized on the cathode surface, forming a stable and effective artificial CEI layer. researchgate.net This oxidation is evident in cyclic voltammetry tests, which show an oxidation current at potentials around 3.8 V (vs. Li/Li⁺), indicating the decomposition of PS. researchgate.net

This artificial CEI, rich in sulfur-containing species, acts as a surface stabilizing agent. researchgate.net It effectively suppresses parasitic reactions associated with electrolyte decomposition and prevents the dissolution of transition metal components from the cathode into the electrolyte. researchgate.net First-principle calculations have supported these findings, revealing that PS exhibits a higher oxidation preference and a stronger affinity for Ni²⁺ ions compared to electrolyte solvents, which helps to inhibit the formation of detrimental species at the cathode surface. researchgate.net

The protective interfacial layers formed by this compound significantly enhance the cycling performance and reduce the internal resistance of the battery. The stable SEI prevents the continuous consumption of the electrolyte at the anode, while the CEI protects the cathode from degradation. researchgate.net

This dual-protection mechanism leads to a marked improvement in capacity retention over extended cycling. For example, in one study with Ni-rich NCM cathodes, a cell without any additive showed a low cycling retention of 57.1% after 100 cycles. researchgate.net In contrast, the addition of 2.0 wt% this compound increased the cycling retention to 76.9% under the same conditions. researchgate.net The improvement is attributed to the suppression of continuous electrolyte decomposition, which would otherwise lead to an increase in internal resistance and a corresponding decrease in performance. researchgate.net By stabilizing the electrode-electrolyte interfaces, PS helps to maintain lower internal resistance throughout the battery's life, contributing to better efficiency and longevity. electrochemsci.orgcip.com.cn

Electrochemical Oxidation Reactions for Artificial CEI Layer Development

Electrochemical Decomposition and Reduction Products

The effectiveness of this compound as an electrolyte additive is intrinsically linked to its electrochemical decomposition, which leads to the formation of a protective SEI layer. This layer is crucial for preventing further electrolyte degradation and ensuring the longevity of the battery.

Spectroscopic Identification of SEI Components (e.g., Li2SO3, Li2S, Li2O)

The decomposition of this compound on the electrode surface results in a variety of chemical species that constitute the SEI. Spectroscopic techniques are instrumental in identifying these components.

Upon reduction, this compound contributes to the formation of an SEI layer that is rich in sulfur-containing inorganic species. X-ray Photoelectron Spectroscopy (XPS) has been a key technique for analyzing the composition of the SEI. capes.gov.brtum.de Studies using XPS have identified the presence of lithium sulfite (Li2SO3) as a major reduction product of PS. researchgate.netresearchgate.netrsc.org Further reduction of lithium sulfite can lead to the formation of lithium sulfide (B99878) (Li2S) and lithium oxide (Li2O). researchgate.netrsc.orgresearchgate.net The presence of these inorganic components, particularly Li2S, is believed to enhance the mechanical stability and ionic conductivity of the SEI layer. researchgate.netresearchgate.net

Some research suggests that the reduction of PS can also lead to the formation of organic species, such as lithium alkyl sulfites (ROSO2Li). researchgate.net The combination of these inorganic and organic components creates a complex, multi-layered SEI that effectively passivates the electrode surface. nih.govscispace.com The exact composition of the SEI can be influenced by factors such as the current density during formation. researchgate.net For instance, at high current densities, an inorganic-rich SEI may form initially, followed by the formation of organic components. researchgate.net

Here is a summary of the key SEI components derived from this compound identified by spectroscopic methods:

| SEI Component | Spectroscopic Evidence | Reference |

| Lithium Sulfite (Li2SO3) | XPS | researchgate.netresearchgate.netrsc.org |

| Lithium Sulfide (Li2S) | XPS | researchgate.netrsc.orgresearchgate.net |

| Lithium Oxide (Li2O) | XPS | researchgate.netrsc.orgnih.gov |

| Lithium Alkyl Sulfites (ROSO2Li) | FTIR, XPS | researchgate.net |

Volatile Species Evolution During Electrochemical Cycling

The electrochemical decomposition of electrolytes, including those containing this compound, can lead to the generation of volatile species or gases. Monitoring this gas evolution is crucial for understanding degradation mechanisms and ensuring battery safety. soton.ac.uk

Compatibility Studies with Electrode Materials

The performance and stability of an electrolyte are highly dependent on its compatibility with both the anode and the cathode. This compound has been investigated for its compatibility with various electrode materials, demonstrating both benefits and challenges.

Lithium Anode Compatibility

For next-generation high-energy-density batteries, the lithium metal anode is a key component. However, its high reactivity and tendency to form dendrites during cycling pose significant challenges. researchgate.net this compound has been studied as an additive to improve the compatibility of electrolytes with lithium metal anodes. nasa.gov

The addition of PS to the electrolyte promotes the formation of a more stable and uniform SEI on the lithium metal surface. researchgate.net This SEI, enriched with inorganic species like Li2S, is believed to be mechanically more robust than the SEI formed from conventional carbonate electrolytes, which is often rich in Li2O. researchgate.netresearchgate.net A stable SEI can effectively suppress the growth of lithium dendrites, leading to improved cycling stability and safety. researchgate.net The formation of a Li2S-rich inner layer in the SEI is considered particularly beneficial for stabilizing the lithium metal anode. researchgate.netresearchgate.net

Ni-Rich Layered Oxide Cathodes

Ni-rich layered oxides, such as LiNixMnyCo1-x-yO2 (NMC), are promising cathode materials due to their high specific capacity. mdpi.comresearchgate.net However, they often suffer from poor interfacial stability, especially at high voltages, leading to continuous electrolyte decomposition and capacity fade. researchgate.netresearchgate.net

This compound has been investigated as a surface-stabilizing agent for Ni-rich cathodes. researchgate.netinu.ac.kr It can be preferentially oxidized on the cathode surface to form a protective cathode-electrolyte interphase (CEI). researchgate.net This CEI layer can suppress parasitic reactions between the highly reactive Ni-rich cathode and the electrolyte, thereby improving the cycling performance and thermal stability of the battery. researchgate.netresearchgate.net First-principle calculations have suggested that PS has a higher oxidation preference and a stronger affinity for Ni2+ ions compared to common electrolyte solvents, which helps in mitigating the dissolution of transition metals from the cathode. researchgate.netresearchgate.net The use of PS can lead to a significant increase in capacity retention in cells with Ni-rich cathodes. researchgate.net

Influence on Electrolyte Conductivity and Electrochemical Window

The addition of this compound to an electrolyte formulation can influence its fundamental electrochemical properties, namely ionic conductivity and the electrochemical stability window.

The impact of PS on ionic conductivity can vary. In some cases, the addition of sulfur-containing additives like PS has been observed to slightly increase the ionic conductivity of the electrolyte. researchgate.net This could be attributed to a wider liquid range or a higher dielectric constant compared to standard carbonate electrolytes. researchgate.net However, in other formulations, particularly those with high concentrations of additives, a decrease in ionic conductivity might be observed due to an increase in viscosity. osti.gov

Comparative Analysis with Other Electrolyte Additives

The performance of this compound (PS) as an electrolyte additive is often evaluated by comparing it against other established or emerging film-forming additives. These comparisons are crucial for understanding its relative advantages and disadvantages in enhancing battery performance, particularly in the context of forming a stable solid electrolyte interphase (SEI) on the anode.

This compound is frequently benchmarked against ethylene (B1197577) sulfite (ES), vinylene carbonate (VC), and vinyl ethylene sulfite (VES), which are also known for their ability to form protective SEI layers. osf.io

Ethylene Sulfite (ES): Both PS and ES are cyclic sulfites and share similarities in their film-forming mechanisms. researchgate.net However, they exhibit key differences in their electrochemical stability. The decomposition potential of PS is significantly higher than 4.5V, making it suitable as a stable solvent in high-voltage lithium-ion batteries. researchgate.netcapes.gov.br In contrast, ES has a lower decomposition potential of less than 3.5V, restricting its use primarily to an additive role. researchgate.netcapes.gov.br Despite this, both PS and ES demonstrate excellent film-forming capabilities. researchgate.netcapes.gov.br Computational studies indicate that the one-electron reduction of Li+-solvated ES and PS is easier than that of carbonate esters, suggesting they are preferentially reduced to form an organic-rich SEI. researchgate.net However, some studies have noted that the SEI or cathode electrolyte interphase (CEI) films formed by ES can be less dense and unstable, leading to continuous gas production during battery cycling and storage, which can be a significant drawback. researchgate.netcip.com.cn

Vinylene Carbonate (VC): VC is one of the most widely used and effective SEI-forming additives. When used in combination with PS, it can contribute to a stable SEI layer. capes.gov.br Analysis of commercial cells using a 1 wt.% VC + 1 wt.% PS additive mixture showed that sulfur species from the reduction of PS were incorporated into the SEI. capes.gov.br However, during aging, these sulfur-containing components tended to dissolve, and the SEI composition shifted from organic to inorganic species, which was correlated with a deterioration in cycle performance. capes.gov.br Like other additives, VC is reduced at a potential higher than the main solvent, forming a passivating film. osti.gov

Vinyl Ethylene Sulfite (VES): VES is a noteworthy additive because its molecular structure contains both a vinylene group (similar to VC) and a sulfite group (similar to ES and PS). researchgate.net This dual-functional structure is expected to combine the beneficial effects of both types of additives. researchgate.net Studies show that VES is reduced electrochemically at a potential that precedes the decomposition of propylene carbonate (PC), forming an effective SEI layer. researchgate.netrsc.org The reduction products of VES include species like ROSO₂Li, Li₂SO₃, and butadiene, which contribute to the SEI composition. researchgate.netrsc.org Further reduction of Li₂SO₃ to Li₂S and Li₂O can also occur. rsc.org The presence of the vinylene group is thought to enhance the stability and performance of the resulting SEI, potentially offering advantages over additives with only a single functional group. researchgate.net

Table 1: Comparative Properties of Electrolyte Additives

| Additive | Chemical Family | Key Structural Feature(s) | Decomposition/Reduction Potential | Primary SEI Components | Noted Advantages & Disadvantages |

| This compound (PS) | Cyclic Sulfite | Six-membered sulfite ring | > 4.5 V vs. Li/Li+ researchgate.netcapes.gov.br | Li₂SO₃, ROSO₂Li, Li₂S, Li₂O researchgate.netresearchgate.net | Adv: High voltage stability, excellent film-forming properties. researchgate.netcapes.gov.brDisadv: SEI components can dissolve during aging. capes.gov.br |

| Ethylene Sulfite (ES) | Cyclic Sulfite | Five-membered sulfite ring | < 3.5 V vs. Li/Li+ researchgate.netcapes.gov.br | Li₂SO₃, ROSO₂Li rsc.orgrsc.org | Adv: Excellent film-forming properties. researchgate.netDisadv: Low oxidative stability, can cause continuous gas generation. researchgate.netcip.com.cn |

| Vinylene Carbonate (VC) | Cyclic Carbonate | C=C double bond in a five-membered ring | ~1.2 V vs. Li/Li+ (Reduction) researchgate.net | Polycarbonates, Li₂CO₃ | Adv: Forms effective, passivating SEI. osti.govDisadv: Potential chemical instability. osti.gov |

| Vinyl Ethylene Sulfite (VES) | Cyclic Sulfite | Sulfite group and vinylene group | Reduction precedes PC decomposition researchgate.netrsc.org | ROSO₂Li, Li₂SO₃, Li₂S, Li₂O, Butadiene researchgate.netrsc.org | Adv: Combines benefits of VC and ES, good film-former. researchgate.netDisadv: Complex decomposition pathway. |

The electrochemical performance of cyclic sulfites as electrolyte additives is intrinsically linked to their molecular structure. researchgate.net Key structural aspects like the ring size, the presence of substituent groups, and the inherent properties of the sulfite functional group dictate their reduction potentials, the composition of the SEI layer, and ultimately, the battery's cycling stability and efficiency.

The fundamental similarity in structure between cyclic sulfites and the widely used cyclic carbonates is a key reason for their investigation as additives. researchgate.netcapes.gov.br However, the substitution of a carbonyl carbon with a sulfur atom introduces significant differences in bond lengths and angles, which alters the electronic structure and reduction behavior. researchgate.netcapes.gov.br Generally, cyclic sulfite additives are designed to have a lowest unoccupied molecular orbital (LUMO) energy that is lower than that of the primary solvent molecules (like propylene carbonate), ensuring they are preferentially reduced at the anode surface. researchgate.net

The reduction of cyclic sulfites like PS leads to the formation of an SEI layer rich in lithium sulfite (Li₂SO₃) and lithium alkyl sulfites (ROSO₂Li). researchgate.net These sulfur-containing species are believed to form a stable and compact passivation layer that effectively suppresses the continued decomposition of the electrolyte and prevents the co-intercalation of solvent molecules into the graphite anode. researchgate.netresearchgate.net

Comparative studies within the sulfite family reveal clear structure-performance trends:

Cyclic vs. Linear Structures: Cyclic sulfites, such as this compound and ethylene sulfite, generally exhibit superior performance in forming stable SEI layers compared to their linear counterparts like dimethyl sulfite or diethyl sulfite. google.com The cyclic structure is more effective at creating a passivating film on the electrode surface. researchgate.net

Impact of Ring Substituents: The methyl group in this compound, compared to the unsubstituted ethylene sulfite, influences its physical properties and electrochemical stability. researchgate.net PS has a higher decomposition potential than ES, making it more suitable for higher voltage applications. researchgate.netcapes.gov.br Other substitutions, as seen in butylene sulfite (BS), also prove effective in suppressing PC co-intercalation by forming a stable SEI composed mainly of lithium-oxy-sulfite species. researchgate.net

Sulfites vs. Sulfates: While both are sulfur-containing cyclic compounds, cyclic sulfates like ethylene sulfate (B86663) (DTD) are also effective additives. cip.com.cncapes.gov.br The higher oxidation state of sulfur (+6) in sulfates compared to sulfites (+4) can lead to decomposition products that are more stable at higher potentials. researchgate.net

Ethylene Sulfite (ES), Vinylene Carbonate (VC), Vinyl Ethylene Sulfite (VES)

Li+ Solvation and Desolvation Dynamics in this compound-Containing Electrolytes

The dynamics of lithium-ion (Li+) solvation and desolvation at the electrode-electrolyte interface are critical processes that govern charge transfer kinetics and SEI formation. oaepublish.comustl.edu.cn In electrolytes based on propylene carbonate (PC), the strong interaction between Li+ and PC molecules presents a significant challenge. acs.org PC solvates Li+ more strongly than ethylene carbonate (EC), leading to a high energy barrier for desolvation, which is the process of removing the solvent shell from the Li+ ion before it intercalates into the anode. acs.orgsemanticscholar.org This high desolvation energy for the [Li(PC)n]+ complex is a primary reason for the co-intercalation of these solvated ions into graphite, causing exfoliation and rapid capacity fade. osf.iosemanticscholar.org

The primary role of this compound as an additive in these electrolytes is to fundamentally alter the interfacial reaction pathway. PS does not primarily function by changing the bulk electrolyte's solvation structure but by being sacrificially reduced at the anode surface before the [Li(PC)n]+ complexes. rsc.orgnih.gov

Key aspects of this process include:

Preferential Reduction: PS has a higher reduction potential compared to PC. rsc.org This ensures that when the cell is first charged, PS molecules at the anode surface are reduced first, initiating the formation of the SEI layer. nih.gov

SEI Formation: The reduction products of PS, including lithium sulfite and organic sulfite species, precipitate onto the anode surface. researchgate.net This creates a physical and electrochemical barrier—the SEI—that is permeable to Li+ ions but electronically insulating. nih.gov

Blocking Solvent Co-intercalation: Once this stable SEI is formed, it prevents the larger [Li(PC)n]+ solvated complexes from reaching the graphite surface and co-intercalating. osf.io The Li+ ions can then desolvate at the SEI-electrolyte interface and diffuse through the SEI to intercalate into the anode. ustl.edu.cn

Therefore, PS facilitates a more favorable desolvation pathway indirectly. Instead of the high-energy desolvation of [Li(PC)n]+ directly on the graphite surface, Li+ desolvation occurs at the newly formed SEI. The composition and structure of the PS-derived SEI are more conducive to stable and efficient Li+ transport. The solvation shell of Li+ in the bulk electrolyte is complex; at dilute concentrations, Li+ is typically coordinated by four PC molecules, but at higher salt concentrations, anions like PF₆⁻ enter the first solvation shell, reducing the number of coordinated PC molecules to two. rsc.org While PS is a minor component and doesn't drastically alter this bulk solvation, its interfacial action is what enables the successful use of PC-based electrolytes by circumventing the problematic desolvation step that would otherwise lead to electrode damage. acs.orgsemanticscholar.org

Polymer Chemistry and Advanced Materials Science Applications

Polymerization of Propylene (B89431) Sulfide (B99878) (PS) and Related Thioethers

The ring-opening polymerization of episulfides like propylene sulfide is a well-established method for producing polythioethers. acs.org The high degree of ring strain in the three-membered thiirane (B1199164) ring is the primary driving force for polymerization. wiley-vch.de Anionic ROP, in particular, has been extensively studied for PS, offering pathways to polymers with controlled molecular weights and narrow molecular weight distributions. capes.gov.br

The anionic ROP of propylene sulfide proceeds via a nucleophilic attack on one of the carbon atoms of the thiirane ring, leading to the opening of the ring and the formation of a propagating thiolate anion. psu.edumdpi.com This process is characteristic of a living polymerization, where the active chain ends are preserved throughout the reaction, allowing for the sequential addition of monomers to create block copolymers. researchgate.netgoogle.com The polymerization typically follows first-order kinetics with respect to the monomer concentration. rsc.org

The general mechanism for the anionic ROP of a cyclic monomer can be described as the nucleophilic attack of an initiator on the monomer to generate an anionic propagating species. rsc.org In the case of unsymmetrical monomers like propylene sulfide, the nucleophile can attack either the α-carbon or the β-carbon of the thiirane ring. psu.edu The regioselectivity of this attack influences the resulting polymer's microstructure.

The kinetics of the polymerization, including the rates of initiation and propagation, are crucial for achieving controlled polymerization. wiley-vch.de For a polymerization to be considered "living," the rate of initiation should be as fast as or faster than the rate of propagation, ensuring that all polymer chains grow simultaneously. semanticscholar.org